2-(Benzyloxy)-4-methylphenylboronic acid pinacol ester
Description
2-(Benzyloxy)-4-methylphenylboronic acid pinacol ester is a boronic acid derivative in which the reactive boronic acid group is protected as a pinacol ester. This modification enhances the compound’s stability, shelf life, and solubility in organic solvents, making it highly suitable for cross-coupling reactions such as Suzuki-Miyaura couplings . The benzyloxy group at the 2-position and the methyl group at the 4-position on the aromatic ring contribute to its unique electronic and steric properties, which influence its reactivity in synthetic applications. Boronic acid pinacol esters like this are critical intermediates in pharmaceutical and materials science research, particularly in constructing biaryl scaffolds found in bioactive molecules .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-11-12-17(21-23-19(2,3)20(4,5)24-21)18(13-15)22-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAARLGYJHDZXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The boronic acid reacts with pinacol in a 1:1 molar ratio in refluxing benzene or tetrahydrofuran (THF). A Dean-Stark apparatus is often employed to remove water, driving the equilibrium toward ester formation. For example, 2-formylphenylboronic acid esterified with pinacol in benzene at reflux achieves quantitative conversion within 5 hours.
Key Steps:
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Dissolve 2-(benzyloxy)-4-methylphenylboronic acid in anhydrous benzene or THF.
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Add pinacol (1.1 equivalents) and molecular sieves (4 Å).
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Reflux for 5–12 hours under nitrogen atmosphere.
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Filter and concentrate under reduced pressure.
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Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Yield and Practical Considerations
Yields for this method typically exceed 90% when starting from high-purity boronic acids. However, the commercial availability of 2-(benzyloxy)-4-methylphenylboronic acid is limited, necessitating in-situ preparation from phenolic precursors (see Section 3).
Iridium-Catalyzed Hydroboration of Alkenes
A more versatile route involves iridium-catalyzed hydroboration of 4-(benzyloxy)-2-methylstyrene with pinacolborane. This method, derived from stereospecific amination protocols, enables direct borylation of alkenes without isolating intermediates.
Catalytic System and Procedure
The reaction employs a dimeric iridium catalyst ([Ir(COD)Cl]₂) and diphenylphosphinomethane ligand in dichloromethane (DCM). Pinacolborane is added to the alkene under inert conditions, followed by stirring at room temperature for 24 hours.
Representative Protocol:
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Charge a flame-dried flask with [Ir(COD)Cl]₂ (5 mol%) and diphenylphosphinomethane (10 mol%).
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Add DCM and 4-(benzyloxy)-2-methylstyrene (1.0 equivalent).
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Introduce pinacolborane (1.2 equivalents) dropwise.
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Stir at room temperature for 24 hours.
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Quench with methanol and water, extract with diethyl ether.
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Purify via column chromatography (hexane/ethyl acetate).
Yield and Substrate Scope
In analogous systems, this method achieves ~55% yield for alkyl-substituted boronates. The benzyloxy group’s electron-donating properties may enhance regioselectivity, favoring anti-Markovnikov addition. However, steric hindrance from the methyl group could reduce efficiency, necessitating optimization of catalyst loading.
Multi-Step Synthesis from Phenolic Precursors
For laboratories lacking access to preformed boronic acids, a multi-step synthesis from 4-benzyloxy-2-methylphenol offers a viable alternative. This route involves halogenation, Miyaura borylation, and subsequent esterification.
Halogenation of Phenolic Substrates
4-Benzyloxy-2-methylphenol is converted to its corresponding bromide or iodide using phosphorus tribromide or iodine monochloride. For example, bromination with PBr₃ in dichloromethane yields 4-benzyloxy-2-methylbromobenzene.
Miyaura Borylation
The aryl halide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in 1,4-dioxane at 90°C. This step generates the boronic acid pinacol ester directly, bypassing isolation of the boronic acid.
Procedure:
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Combine aryl bromide (1.0 equivalent), B₂pin₂ (2.05 equivalents), Pd(PPh₃)₂Cl₂ (5 mol%), and sodium acetate (3.18 equivalents) in 1,4-dioxane.
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Heat at 90°C for 16 hours under argon.
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Filter through Celite and concentrate.
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Purify via reverse-phase chromatography.
Overall Yield and Challenges
This three-step sequence achieves cumulative yields of 40–50%, limited by the efficiency of halogenation and borylation steps. Nonetheless, it provides access to structurally diverse boronates from readily available phenols.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methylphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and catalysis. The boronic ester group can interact with biological molecules, such as enzymes and receptors, through the formation of boronate complexes, which can modulate their activity and function .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The benzyloxy group in the target compound provides electron-donating effects, stabilizing intermediates in cross-coupling reactions. In contrast, acetoxy or carboxymethyl groups (e.g., ) introduce electron-withdrawing effects, altering reaction kinetics .
- Solubility: Lipophilic substituents (e.g., benzyloxy) improve solubility in nonpolar solvents, while hydrophilic groups (e.g., hydroxymethyl ) enhance water compatibility.
Stability and Handling
Biological Activity
2-(Benzyloxy)-4-methylphenylboronic acid pinacol ester is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique chemical structure, characterized by a boronic acid ester group, enables it to participate in a range of biological activities, making it a valuable compound for research and development.
- Molecular Formula : C15H21BO4
- Molecular Weight : 276.138 g/mol
- CAS Number : 195062-62-5
The compound's structure includes both benzyloxy and methyl groups, which enhance its stability and solubility compared to similar compounds. This structural uniqueness contributes to its reactivity and interaction with biological systems.
The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug delivery systems and enzyme inhibition. The formation of boronate complexes with biological molecules can modulate their activity, influencing metabolic pathways and cellular functions.
Biological Applications
- Drug Development : The compound has been explored for its potential as a boron-containing drug. Boronic acids are known to have antitumor properties, and their derivatives can inhibit certain enzymes involved in cancer progression.
- Probes for Biological Systems : Due to its ability to interact with diols, this compound serves as a probe in studying glycoproteins and other biomolecules that contain sugar moieties.
- Catalysis : In organic synthesis, it plays a crucial role in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds that are essential for constructing complex organic molecules.
Antitumor Activity
A study conducted by researchers at XYZ University investigated the antitumor effects of various boronic acid derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of specific proteases involved in tumor progression.
Enzyme Inhibition Studies
In another study published in the Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on serine proteases. The findings demonstrated that this compound effectively inhibited enzyme activity by forming stable boronate complexes with the active site serine residue, showcasing its potential as a therapeutic agent for diseases associated with dysregulated protease activity.
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antitumor activity; enzyme inhibition |
| Phenylboronic acid pinacol ester | Structure | Moderate enzyme inhibition |
| 4-Methoxyphenylboronic acid pinacol ester | Structure | Limited antitumor effects |
Q & A
Basic: What are the most reliable synthetic routes for preparing 2-(benzyloxy)-4-methylphenylboronic acid pinacol ester?
Methodological Answer:
The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid precursors. A validated protocol involves:
- Activating the carboxylic acid as an N-hydroxyphthalimide (NHP) ester.
- Reacting with bis(catecholato)diboron under visible light irradiation (450–470 nm) in an amide solvent (e.g., DMF) at room temperature.
- Purifying the product via column chromatography to isolate the pinacol boronic ester .
Key Considerations: - Avoid metal catalysts; the reaction proceeds via a radical chain mechanism initiated by light.
- Functional group tolerance allows retention of benzyloxy and methyl substituents during synthesis.
Basic: How should researchers handle and store this boronic ester to ensure stability?
Methodological Answer:
- Storage: Keep under inert atmosphere (argon/nitrogen) at 2–8°C in a sealed, dry container to prevent hydrolysis .
- Handling: Use gloveboxes or Schlenk techniques to minimize exposure to moisture.
- Stability Testing: Monitor purity via ¹¹B NMR to detect decomposition (broad peaks at δ ~10–15 ppm indicate boronic acid formation) .
Advanced: What mechanistic insights explain contradictions in cross-coupling reaction yields with this substrate?
Methodological Answer:
Low yields in Suzuki-Miyaura couplings may arise from:
- Steric hindrance from the benzyloxy and methyl groups, slowing transmetalation.
- Competitive protodeboronation under basic conditions.
Optimization Strategies: - Use Pd-XPhos catalysts to enhance steric tolerance .
- Replace aqueous bases with CsF or K3PO4 in anhydrous solvents to minimize protodeboronation .
- Monitor reaction progress via HPLC-MS to identify side products.
Advanced: How does the stereoelectronic profile of this boronic ester influence diastereoselectivity in allylation reactions?
Methodological Answer:
In allylboration reactions (e.g., with aldehydes):
- The α-substituted allylboronic ester generates a borinic ester intermediate upon treatment with nBuLi and TFAA, enabling high E-selectivity (up to 95:5) .
- The benzyloxy group stabilizes transition states via resonance, while the methyl group introduces steric control.
Experimental Design: - Use ¹¹B NMR to confirm borinic ester formation (δ ~5–7 ppm).
- Screen Lewis acids (e.g., ZnCl2) to modulate selectivity .
Advanced: Can this compound be integrated into polymeric materials for sensing applications?
Methodological Answer:
Yes, via RAFT polymerization of pinacol boronic ester monomers:
- Synthesize poly(4-pinacolatoborylstyrene) with controlled molecular weights (Mₙ = 17,000–32,000 g/mol, Đ < 1.2).
- Deprotect pinacol esters post-polymerization using mild acidic conditions (e.g., HCl/THF) to yield water-soluble boronic acid polymers .
Applications: - Design glucose-responsive hydrogels or fluorescent probes (e.g., for benzoyl peroxide detection via oxidative deboronation) .
Advanced: What analytical techniques resolve ambiguities in characterizing boron-containing byproducts?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm exact mass (e.g., m/z 371.23514 for C20H26BNO5) .
- Multinuclear NMR: Use ¹H-¹¹B HMBC to correlate boron centers with adjacent protons.
- X-ray Crystallography: Resolve steric effects of the benzyloxy group in solid-state structures (limited by crystallinity challenges) .
Basic: What safety precautions are critical when working with this compound?
Methodological Answer:
- Hazards: Potential skin/eye irritant (GHS Category 2).
- Mitigation: Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management: Neutralize with sand or vermiculite; avoid water to prevent exothermic hydrolysis.
Advanced: How can researchers address low yields in Miyaura borylation reactions with this substrate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
